molecular formula C21H25N3O3 B2592913 4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097902-44-6

4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2592913
CAS RN: 2097902-44-6
M. Wt: 367.449
InChI Key: RETRZDUGWUKGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a piperazine derivative that has been synthesized using various methods, and it has been found to have potential applications in the field of medicine. In

Scientific Research Applications

Metabolism and Drug Disposition

A study on the metabolism and disposition of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, highlights the complex metabolic pathways involved in drug disposition. BMS-690514 is metabolized via multiple oxidation reactions and direct glucuronidation, indicating the significance of understanding metabolic processes in drug development (Christopher et al., 2010).

Pharmacodynamics and Drug Interaction

Research on the metabolites of L-735,524, an HIV-1 protease inhibitor, reveals the pathways through which drugs are processed in the human body, including glucuronidation and N-oxidation. This study contributes to the broader understanding of drug interactions and the development of effective therapeutic agents (Balani et al., 1995).

Neuropharmacology

In neuropharmacology, compounds like MT-45, a novel synthetic opioid, have been associated with hearing loss and unconsciousness in cases of non-fatal intoxication. Studies like these provide critical insights into the adverse effects of new psychoactive substances, contributing to safer therapeutic practices (Helander et al., 2014).

Drug Metabolism

The characterization of human urinary metabolites of the antimalarial piperaquine demonstrates the importance of identifying and understanding metabolites in the development of antimalarial therapies. Such studies are crucial for ensuring the safety and efficacy of antimalarial drugs (Tarning et al., 2006).

properties

IUPAC Name

4-[3-(4-propoxyphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-14-27-19-8-5-17(6-9-19)7-10-20(25)23-12-13-24(21(26)16-23)18-4-3-11-22-15-18/h3-6,8-9,11,15H,2,7,10,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRZDUGWUKGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one

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